Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride
CAS No.: 111477-18-0
Cat. No.: VC8048081
Molecular Formula: C8H9ClN2O
Molecular Weight: 184.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111477-18-0 |
|---|---|
| Molecular Formula | C8H9ClN2O |
| Molecular Weight | 184.62 |
| IUPAC Name | imidazo[1,2-a]pyridin-8-ylmethanol;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O.ClH/c11-6-7-2-1-4-10-5-3-9-8(7)10;/h1-5,11H,6H2;1H |
| Standard InChI Key | ZTXQTXBIUCYRKA-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C2C(=C1)CO.Cl |
| Canonical SMILES | C1=CN2C=CN=C2C(=C1)CO.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride belongs to the imidazopyridine class, characterized by a bicyclic system merging imidazole and pyridine rings. The hydroxymethyl group at position 8 enhances solubility and reactivity, while the hydrochloride salt improves stability for pharmacological applications .
Molecular Characteristics
The planar aromatic system facilitates π-π stacking interactions, critical for binding biological targets like enzyme active sites. Quantum mechanical studies using DFT at the B3LYP/6-311G++(d,p) level reveal a HOMO-LUMO energy gap of 4.3 eV, indicating moderate reactivity suitable for selective molecular interactions .
Synthesis and Optimization Strategies
Multicomponent Reactions (MCRs)
A prominent method involves condensing 2-aminopyridine, aryl ketones, and dimethyl sulfoxide (DMSO) as a methylene donor. Using (5 mol%) and in water under ultrasonication achieves yields up to 96% . This one-pot approach minimizes waste and aligns with green chemistry principles.
Table 1: Comparative Synthesis Methods
| Method | Catalysts/Conditions | Yield (%) | Reference |
|---|---|---|---|
| MCR with I₂/K₂S₂O₈ | Ultrasonication, H₂O | 96 | |
| Oxidative Coupling | Cu(OAc)₂, O₂ | 78 | |
| Metal-Free Amination | TBHP, 80°C | 85 |
Metal-Free Approaches
Recent protocols employ tert-butyl hydroperoxide (TBHP) as an oxidant, enabling C–H functionalization without transition metals. This method avoids metal contamination, critical for pharmaceutical synthesis, and achieves 85% yield under mild conditions .
Biological Activities and Mechanisms
Anticancer Efficacy
Imidazo[1,2-a]pyridin-8-ylmethanol derivatives exhibit potent activity against leukemia (K-562), breast (MCF-7), and lung (A549) cancer cells. Hydrazone analog 8c demonstrates an of 1.09 µM against K-562 cells, with a selectivity index (SI) of 10.54 over normal fibroblasts .
Table 2: Cytotoxicity of Select Derivatives
| Compound | Cell Line | (µM) | Target Enzyme () |
|---|---|---|---|
| 8c | K-562 | 1.09 | EGFR: 0.072 µM; COX-2: 1.09 µM |
| 9f | MCF-7 | 0.7 | CDK4: 0.89 µM |
Mechanistically, 8c induces caspase-3 overexpression (6.98-fold) and G1 cell cycle arrest, promoting apoptosis in leukemia cells .
Antimicrobial and Anti-Inflammatory Activity
Derivatives inhibit Mycobacterium tuberculosis () by targeting enoyl-acyl carrier protein reductase (InhA) . COX-2 inhibition () further underscores anti-inflammatory potential .
Applications in Drug Development
Kinase Inhibition
The scaffold’s planar structure binds ATP pockets of kinases like EGFR and CDK4. Molecular docking reveals hydrogen bonds with Met793 (EGFR) and hydrophobic interactions with Val96 (CDK4), explaining nanomolar affinities .
Central Nervous System (CNS) Targets
Imidazopyridines cross the blood-brain barrier, modulating GABAₐ receptors. Derivatives show anxiolytic activity in murine models, though 8-hydroxymethyl variants require further optimization for CNS penetration .
Comparative Analysis with Analogues
Replacing the 8-hydroxymethyl group with halogens or alkyl chains alters bioactivity. For instance, 2-methylimidazo[1,2-a]pyridin-8-ol (CAS: 79707-11-2) exhibits weaker anticancer activity () but enhanced antimicrobial effects against Staphylococcus aureus.
Future Directions and Challenges
While imidazo[1,2-a]pyridin-8-ylmethanol hydrochloride shows promise, its pharmacokinetic profile—including hepatic metabolism via CYP3A4 and oral bioavailability (<40%)—requires optimization. Prodrug strategies and nanoformulations are under investigation to enhance delivery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume